molecular formula C10H12N2O2 B2868398 N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1786329-68-7

N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2868398
CAS No.: 1786329-68-7
M. Wt: 192.218
InChI Key: IJOZMMOOCJQGLA-UHFFFAOYSA-N
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Description

N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an allyl group, a methyl group, and a carboxamide group attached to a dihydropyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with allyl amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of an allyl group and a carboxamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-2-oxo-N-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-3-6-11-9(13)8-5-4-7-12(2)10(8)14/h3-5,7H,1,6H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOZMMOOCJQGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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